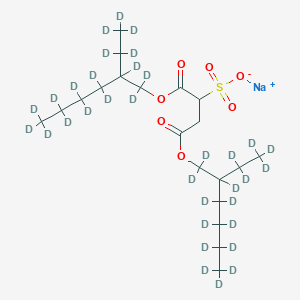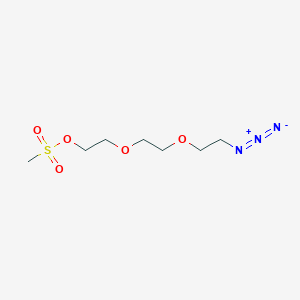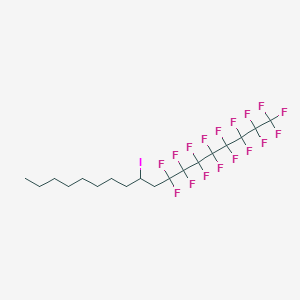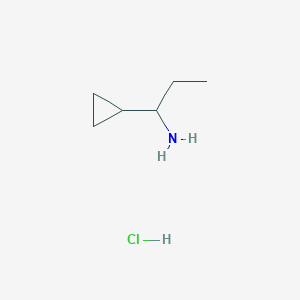![molecular formula C7H10F3N B3323986 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane CAS No. 1780746-82-8](/img/structure/B3323986.png)
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane is a compound of interest in the field of organic chemistry, particularly in the synthesis and structural characterization of novel heterocyclic compounds. Research in this area includes the development of methods for the synthesis of tris- and monoprotected derivatives, showcasing the compound's relevance in constructing complex molecular architectures. The structural analysis of these compounds often reveals interesting conformational characteristics, such as boat conformations for the azabicyclo skeletons, highlighting the compound's utility in exploring fundamental aspects of chemical structure and reactivity (Gensini et al., 2002).
Catalytic Applications and Reaction Mechanisms
The compound also finds applications in catalysis, where it is utilized in intramolecular cyclopropanation reactions. This involves the transformation of carbene progenitors into a variety of aza-bicycles, demonstrating the compound's versatility in synthetic organic chemistry. Such studies not only contribute to the development of new synthetic methods but also enhance our understanding of reaction mechanisms and catalytic processes (Pan et al., 2015).
Material Science and Ionic Liquids
In material science, derivatives of 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane have been investigated for their potential as ionic liquids. This research involves the synthesis of new ionic compounds based on the azabicyclo[2.2.1]heptane skeleton, exploring their electrochemical and thermal properties. Such studies highlight the potential of these compounds in various applications, from electrolytes in battery technologies to solvents in chemical synthesis (De Vos et al., 2013).
Propriétés
IUPAC Name |
7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-11-3-5(4)6/h4-6,11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMYUCOTFFEXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















